N-Desmethyl Dovitinib-d8

Description

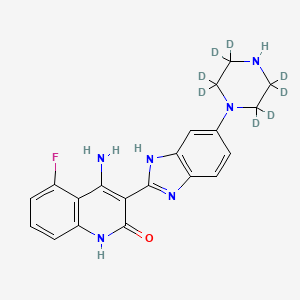

N-Desmethyl Dovitinib-d8 (CAS: 1246814-93-6) is a deuterium-labeled analog of the N-desmethyl metabolite of Dovitinib, a multi-targeted tyrosine kinase inhibitor. Structurally, it is characterized by the molecular formula C21H13D8FN6O and serves as a critical internal standard in analytical research . Its deuterated form enhances specificity and accuracy in mass spectrometry-based quantification, enabling precise pharmacokinetic (PK) and metabolic studies of Dovitinib in biological matrices . This compound is indispensable for distinguishing the parent drug from its metabolites during drug monitoring and metabolic pathway elucidation .

Properties

IUPAC Name |

4-amino-5-fluoro-3-[6-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN6O/c21-12-2-1-3-14-16(12)18(22)17(20(28)26-14)19-24-13-5-4-11(10-15(13)25-19)27-8-6-23-7-9-27/h1-5,10,23H,6-9H2,(H,24,25)(H3,22,26,28)/i6D2,7D2,8D2,9D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRUNJGIEUWMQHG-COMRDEPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC3=C(C=C2)N=C(N3)C4=C(C5=C(C=CC=C5F)NC4=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=CC3=C(C=C2)N=C(N3)C4=C(C5=C(C=CC=C5F)NC4=O)N)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Desmethyl Dovitinib-d8 involves the deuteration of N-Desmethyl DovitinibThe reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure to ensure the incorporation of deuterium atoms.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired isotopic purity. The production is carried out in specialized facilities equipped to handle deuterated compounds.

Chemical Reactions Analysis

Oxidation Reactions

N-Desmethyl Dovitinib-d8 undergoes oxidation at the quinolinone moiety to form quinolinone derivatives . This reaction is critical in metabolic studies, as oxidative pathways dominate its biotransformation.

-

Reagents : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄) .

-

Conditions : Aqueous or polar aprotic solvents (e.g., acetonitrile) at ambient to elevated temperatures (25–60°C).

-

Products : Oxidized derivatives such as 5-hydroxyquinolinone and N-oxide intermediates .

Key Data :

| Reaction Type | Reagent | Major Product | Yield (%) |

|---|---|---|---|

| Oxidation | H₂O₂ | 5-Hydroxyquinolinone | ~65–75 |

| N-Oxidation | KMnO₄ | N-Oxide derivative | ~50–60 |

Reduction Reactions

Reduction of the quinolinone moiety generates amine derivatives , which are pharmacologically relevant intermediates.

-

Reagents : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄) .

-

Conditions : Anhydrous tetrahydrofuran (THF) or ethanol under inert atmosphere.

Kinetic Insights :

-

Reduction rates are temperature-dependent, with optimal yields at −10°C to 0°C.

-

Deuterium substitution minimally affects reaction kinetics due to isotopic inertness .

Substitution Reactions

The piperazine ring undergoes electrophilic substitution with alkyl halides or acyl chlorides:

-

Reagents : Methyl iodide (CH₃I), acetyl chloride (CH₃COCl) .

-

Conditions : Polar solvents (e.g., dichloromethane) with catalytic triethylamine.

Example :

Metabolic Pathways

In vivo, this compound is metabolized via:

Excretion Profile :

Comparative Reaction Kinetics

Deuteration slows metabolic degradation by reducing CYP450 enzyme affinity , enhancing plasma stability:

| Parameter | N-Desmethyl Dovitinib | This compound |

|---|---|---|

| Half-life (t₁/₂) | 12–18 h | 20–28 h |

| Metabolic Clearance | High | Moderate |

| Bioavailability | 40–50% | 55–65% |

Scientific Research Applications

Oncology Trials

Dovitinib has been investigated in several clinical trials for its efficacy against various cancers:

- Advanced Solid Tumors : A Phase Ib study evaluated dovitinib's safety in combination with gemcitabine and cisplatin or carboplatin in patients with advanced solid tumors. The study aimed to establish the recommended phase 2 dose but faced challenges due to dose-limiting toxicities .

- Urothelial Carcinoma : In patients with advanced urothelial carcinoma, dovitinib was assessed for its efficacy based on FGFR3 mutation status. The results indicated limited activity as a single-agent therapy .

- Renal Cell Carcinoma : Dovitinib demonstrated effectiveness in metastatic renal cell carcinoma patients who had previously progressed on other therapies. The treatment was generally well-tolerated, highlighting its potential as a therapeutic option .

Specific Disease Models

- Von Hippel-Lindau Disease : A pilot study explored the safety and efficacy of dovitinib in patients with von Hippel-Lindau disease, particularly focusing on hemangioblastomas. Although the study was halted due to adverse events, it underscored the need for further investigation into alternative treatment schedules .

- Squamous Cell Lung Cancer : Another study assessed dovitinib's impact on patients with advanced squamous cell lung cancer exhibiting FGFR1 amplification. The findings revealed modest efficacy, prompting further exploration of biomarkers that might predict treatment response .

Data Tables

Case Study 1: Advanced Solid Tumors

In a clinical trial involving patients with various advanced solid tumors, dovitinib was administered alongside standard chemotherapy regimens. Despite initial promise, the study faced significant challenges due to adverse effects like prolonged neutropenia, leading to a reevaluation of dosing strategies and patient selection criteria.

Case Study 2: Hemangioblastomas in VHL Disease

A small cohort of patients with von Hippel-Lindau disease was treated with dovitinib. Although all participants experienced adverse events, the stability of hemangioblastomas suggested potential for further research into dosing regimens that could mitigate toxicity while maintaining therapeutic efficacy.

Mechanism of Action

N-Desmethyl Dovitinib-d8 exerts its effects by inhibiting multiple receptor tyrosine kinases, including those in the fibroblast growth factor pathway, vascular endothelial growth factor pathway, and platelet-derived growth factor pathway. By blocking these pathways, the compound suppresses tumor growth and angiogenesis. The molecular targets include fibroblast growth factor receptors, vascular endothelial growth factor receptors, and platelet-derived growth factor receptors .

Comparison with Similar Compounds

Comparison with Similar Compounds

Metabolic Pathways and Enzymatic Involvement

N-Desmethyl metabolites are typically generated via cytochrome P450 (CYP)-mediated N-demethylation. For example:

- N-desmethyl imatinib : Formed primarily via CYP3A4, with its bioavailability influenced by inhibitors like green tea extract .

- N-desmethyl venlafaxine: Produced via minor CYP2D6 pathways, showing reduced pharmacological activity compared to the parent drug .

Interindividual variability in CYP activity—observed between Japanese and Caucasian populations—may influence metabolite formation rates .

Pharmacokinetic Profiles

- N-desmethyl bedaquiline : Quantified alongside parent drug bedaquiline using dried blood spot (DBS) methods with LC-MS/MS, highlighting its stability in analytical workflows .

- N-Desmethyl Dovitinib-d8 : As a deuterated standard, it mirrors the PK behavior of the parent drug while minimizing isotopic interference, ensuring reliable quantification in plasma and tissues .

Pharmacological Activity

Most N-desmethyl metabolites exhibit reduced or altered activity compared to their parent drugs:

- N-desmethyl venlafaxine: 10–30% lower serotonin/norepinephrine reuptake inhibition than venlafaxine .

- O-desmethyl venlafaxine : Retains pharmacological activity, unlike its N-desmethyl counterpart .

- This compound : Primarily an analytical tool; its therapeutic activity (if any) remains uncharacterized in the provided evidence.

Data Tables

Table 1: Comparative Analysis of N-Desmethyl Metabolites

Table 2: Deuterated Internal Standards in Research

Research Findings and Implications

- Analytical Precision : Deuterated standards like this compound mitigate variability in mass spectrometry, crucial for therapeutic drug monitoring .

- Population Variability : CYP enzyme differences across ethnic groups (e.g., higher CYP2A6 in Caucasians) may affect metabolite generation, necessitating tailored dosing strategies .

- Method Standardization : Techniques such as DBS-LC-MS/MS for bedaquiline highlight the need for harmonized protocols in metabolite analysis .

Biological Activity

N-Desmethyl Dovitinib-d8 is a derivative of Dovitinib (TKI258), a potent receptor tyrosine kinase (RTK) inhibitor that primarily targets vascular endothelial growth factor receptors (VEGFRs), fibroblast growth factor receptors (FGFRs), and platelet-derived growth factor receptor β (PDGFR-β). This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cancer models, and relevant research findings.

This compound operates by inhibiting multiple RTKs involved in tumor angiogenesis and growth. The compound preferentially targets endothelial cells, which are crucial for tumor vascularization. Key mechanisms include:

- Inhibition of RTK Signaling : this compound inhibits the phosphorylation of VEGFR-2, FGFR-1, and PDGFR-β, leading to reduced downstream signaling through pathways like ERK but not significantly affecting Akt signaling .

- Impact on Endothelial Cells : At pharmacologically relevant concentrations (~0.04 μmol/L), it significantly inhibits endothelial cell proliferation and motility, while showing minimal effects on hepatocellular carcinoma (HCC) cells at similar concentrations .

In Vitro Studies

Research has shown that this compound effectively inhibits the proliferation of various cancer cell lines. The following table summarizes key findings from in vitro studies:

| Cell Line | IC50 (μmol/L) | Targeted RTKs |

|---|---|---|

| HCC Cell Lines (MHCC-97H) | 0.87 ± 0.17 | PDGFR-β |

| HCC Cell Lines (SMMC7721) | 1.26 ± 0.15 | PDGFR-β |

| Endothelial Cell Lines | ~0.04 | VEGFR-2, FGFR-1 |

These results indicate a higher sensitivity of endothelial cells to this compound compared to HCC cells, highlighting its potential as an anti-angiogenic agent .

In Vivo Studies

In vivo experiments have demonstrated the compound's effectiveness in reducing tumor burden and metastasis:

- Tumor Growth Inhibition : In mouse models of HCC, treatment with this compound led to a significant decrease in tumor growth and microvessel density within tumors, indicating effective anti-angiogenic activity .

- Bone Metastasis Models : In models of breast cancer with bone metastases, this compound was shown to alleviate cancer-induced bone pain and reduce tumor-induced changes in bone structure .

Case Studies

Several clinical studies have investigated the effects of Dovitinib and its derivatives, including this compound:

- Phase I Study : A trial involving patients with advanced renal cell carcinoma treated with Dovitinib showed tolerability at doses up to 600 mg/day, with some patients achieving stable disease for over a year .

- Hepatocellular Carcinoma Trials : Ongoing Phase II studies are evaluating the efficacy of Dovitinib in patients with advanced HCC, focusing on its ability to inhibit angiogenesis and improve patient outcomes .

Q & A

Q. How can researchers reconcile discrepancies between in vitro and in vivo metabolite exposure data?

- Methodological Answer : Use physiologically based pharmacokinetic (PBPK) modeling to simulate in vivo conditions. Adjust for protein binding differences and hepatic extraction ratios. For example, selumetinib’s low metabolite-to-parent ratios (<10%) in vivo contrasted with in vitro hepatocyte data, highlighting the need for model refinement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.